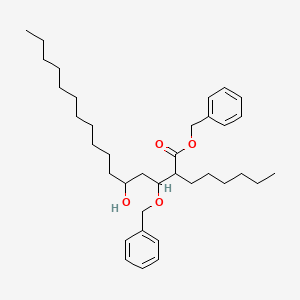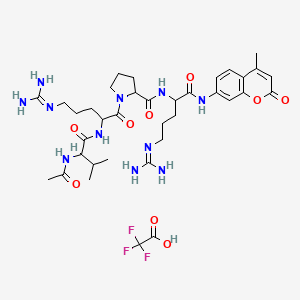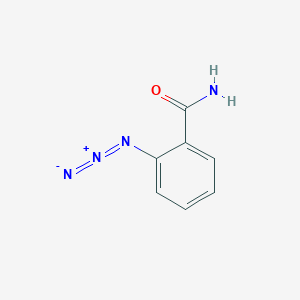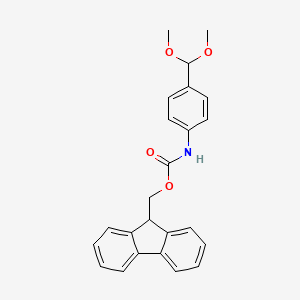
3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C({10})H({11})ClO(_{5})S It features a benzodioxole moiety linked to a propane sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Propane Chain: The benzodioxole is then reacted with 3-chloropropane-1-sulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale Cyclization: Using industrial reactors to cyclize catechol with formaldehyde.
Continuous Flow Chemistry: Employing continuous flow reactors to ensure efficient and scalable attachment of the propane sulfonyl chloride group.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride can undergo several types of chemical reactions:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Typically carried out in aqueous conditions, sometimes with a mild acid or base to catalyze the reaction.
Major Products
Sulfonamides: Formed when reacted with amines.
Sulfonate Esters: Formed when reacted with alcohols.
Sulfonic Acid: Formed upon hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its reactive sulfonyl chloride group.
Biological Studies: Can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful for tagging or modifying proteins and other biomolecules in research settings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonic acid: The hydrolyzed form of the compound.
3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonamide: Formed by reacting with amines.
Uniqueness
3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride is unique due to its combination of a benzodioxole moiety and a reactive sulfonyl chloride group. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H11ClO5S |
|---|---|
Molekulargewicht |
278.71 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO5S/c11-17(12,13)5-1-4-14-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2 |
InChI-Schlüssel |
ZRERTQVHRLWGHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















